molecular formula C10H17NO4 B13646256 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid

4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid

Cat. No.: B13646256
M. Wt: 215.25 g/mol
InChI Key: CHWOXTFOKQAFEA-UHFFFAOYSA-N
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Description

4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid is a chemical compound with the molecular formula C10H17NO4 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid typically involves the acylation of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar acylation reactions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid: A precursor in the synthesis of 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid.

    4-Aminotetrahydro-2H-pyran-4-carboxylic acid: Another derivative of tetrahydropyran with different functional groups.

Uniqueness

This compound is unique due to its specific acetamido functional group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

4-acetamido-2,2-dimethyloxane-4-carboxylic acid

InChI

InChI=1S/C10H17NO4/c1-7(12)11-10(8(13)14)4-5-15-9(2,3)6-10/h4-6H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

CHWOXTFOKQAFEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCOC(C1)(C)C)C(=O)O

Origin of Product

United States

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